(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride
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Overview
Description
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxymethyl group, and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction:
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Acyl chlorides, isocyanates, or other electrophiles.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, carbamates.
Scientific Research Applications
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Another chiral compound with similar functional groups but different ring structure.
(1S,2R,4R)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol: A compound with a purine ring attached to the cyclopentane structure.
Uniqueness
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYICTWRBPHOSE-JMWSHJPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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